
(6S)-6-Fluoroshikimic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-6-Fluoroshikimic acid is a fluorinated derivative of shikimic acid, a naturally occurring compound found in various plants and microorganisms Shikimic acid is a key intermediate in the biosynthesis of aromatic amino acids and other secondary metabolites
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-Fluoroshikimic acid typically involves the fluorination of shikimic acid. One common method is the use of selective fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position. The reaction conditions often include low temperatures and anhydrous solvents to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and purification techniques. The use of continuous flow reactors and advanced separation methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-Fluoroshikimic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while reduction can produce fluorinated alcohols or alkanes.
Scientific Research Applications
(6S)-6-Fluoroshikimic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a probe for studying reaction mechanisms.
Biology: The compound is used to investigate the metabolic pathways of shikimic acid and its derivatives in various organisms.
Medicine: this compound is explored for its potential as a precursor for the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of fine chemicals and pharmaceuticals, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of (6S)-6-Fluoroshikimic acid involves its interaction with specific enzymes and metabolic pathways. The fluorine atom can influence the compound’s binding affinity and reactivity, leading to altered enzymatic activity and metabolic outcomes. For example, the compound may inhibit key enzymes in the shikimate pathway, affecting the biosynthesis of aromatic amino acids and other metabolites.
Comparison with Similar Compounds
Similar Compounds
Shikimic Acid: The parent compound, shikimic acid, is a key intermediate in the biosynthesis of aromatic amino acids.
6-Fluoroshikimate: Another fluorinated derivative with similar properties and applications.
5-Fluoroshikimic Acid: A fluorinated isomer with different substitution patterns and reactivity.
Uniqueness
(6S)-6-Fluoroshikimic acid is unique due to the specific position of the fluorine atom, which imparts distinct chemical and biological properties. Its selective reactivity and interaction with enzymes make it a valuable tool for studying metabolic pathways and developing new therapeutic agents.
Properties
CAS No. |
133398-72-8 |
|---|---|
Molecular Formula |
C7H9FO5 |
Molecular Weight |
192.14 g/mol |
IUPAC Name |
(3R,4R,5S,6S)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C7H9FO5/c8-4-2(7(12)13)1-3(9)5(10)6(4)11/h1,3-6,9-11H,(H,12,13)/t3-,4+,5-,6-/m1/s1 |
InChI Key |
XFSMSJCDVCOESF-JGWLITMVSA-N |
Isomeric SMILES |
C1=C([C@@H]([C@H]([C@@H]([C@@H]1O)O)O)F)C(=O)O |
Canonical SMILES |
C1=C(C(C(C(C1O)O)O)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



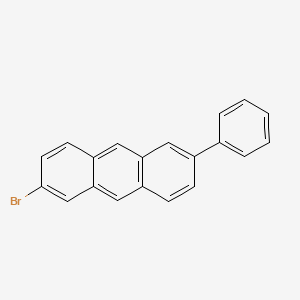
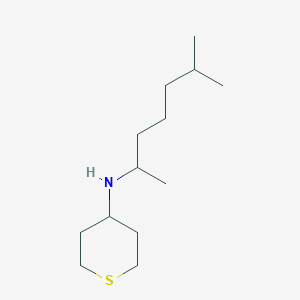
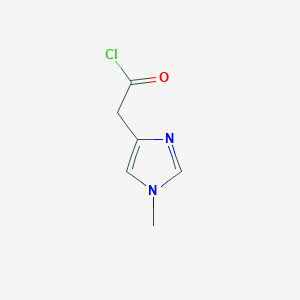
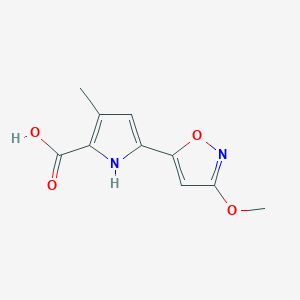

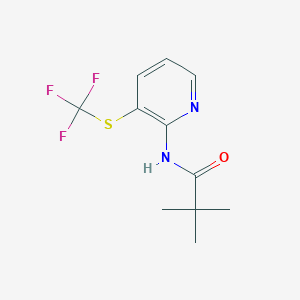
![6-tert-butyl3-ethyl1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B13025374.png)


![1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one](/img/structure/B13025387.png)

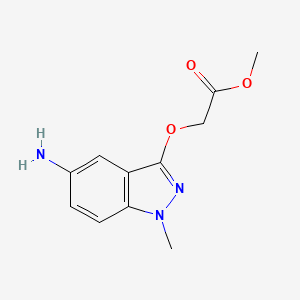
![hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid](/img/structure/B13025399.png)
